Cholesteryl hexadecyl carbonate
Description
Contextualization of Cholesteryl Derivatives in Lipid Chemistry and Steroid Science
Cholesterol, a fundamental lipid, is a vital component of animal cell membranes and the precursor to various biologically important steroids. nih.govbritannica.com Its rigid, planar steroid ring structure and flexible alkyl tail give rise to a unique molecular geometry that influences the properties of the membranes it inhabits. nih.gov In lipid chemistry, derivatives of cholesterol are of great interest as they modify the inherent properties of the parent molecule, leading to a wide array of functionalities.
Cholesteryl esters, formed by the reaction of a fatty acid with the hydroxyl group of cholesterol, are a major class of these derivatives. wikipedia.orglipotype.com They are even more hydrophobic than cholesterol itself and play key roles in the transport and storage of cholesterol in the body. britannica.com Cholesteryl carbonates, including cholesteryl hexadecyl carbonate, are structurally related to cholesteryl esters but possess a carbonate linkage instead of an ester linkage. This structural difference influences the molecule's polarity, flexibility, and ultimately its self-assembly behavior.
The synthesis of cholesteryl derivatives is a significant area of research, with various methods developed to attach different functional groups to the cholesterol backbone. nih.gov For instance, cholesteryl carbonates can be synthesized from cholesteryl chloroformate. researchgate.netmdpi.com These synthetic modifications allow for the fine-tuning of the molecule's properties for specific applications.
Significance of Cholesteryl Carbonates in Molecular Design and Materials Innovation
The significance of cholesteryl carbonates, including the hexadecyl derivative, in molecular design and materials innovation stems primarily from their liquid crystalline properties. biosynth.comwikipedia.org Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Molecules in a liquid crystal phase can flow like a liquid, but their constituent molecules are oriented in a crystal-like way.
Cholesteryl carbonates are known to form cholesteric liquid crystals, which are characterized by a helical arrangement of molecules. wikipedia.org This helical structure gives rise to unique optical properties, such as the ability to selectively reflect light of a specific wavelength, resulting in iridescent colors. chymist.com The pitch of this helix, and therefore the color of the reflected light, is highly sensitive to temperature. This thermochromic behavior makes cholesteryl carbonates valuable in applications such as temperature sensors and indicators. chymist.comiosrjournals.org
The molecular design of cholesteryl carbonates allows for the tuning of their liquid crystalline properties. By varying the length and structure of the alkyl chain attached to the carbonate group, researchers can alter the temperature range over which the liquid crystal phase exists and the pitch of the cholesteric helix. capes.gov.br This tunability is crucial for developing materials with specific, predictable responses to thermal stimuli.
Scope and Research Trajectories of this compound Studies
Research on this compound focuses on understanding its fundamental physical and chemical properties and exploring its potential applications. Key areas of investigation include its phase behavior, particularly its thermotropic liquid crystalline transitions, and its self-assembly into ordered structures.
Current research trajectories are aimed at leveraging the unique properties of this compound in the development of advanced materials. One area of interest is its use in the fabrication of photonic crystals, which are materials with a periodic nanostructure that can control the flow of light. biosynth.com The liquid crystalline nature of this compound allows it to be used as a template for creating these ordered structures.
Furthermore, studies are exploring the incorporation of this compound into polymer systems to create new composite materials with tailored optical and thermal properties. biosynth.com The compatibility of the long hexadecyl chain with polymer matrices is an important aspect of this research. The synthesis of novel cholesteryl carbonate derivatives with different alkyl chains also remains an active area of investigation, aiming to expand the library of available liquid crystalline materials with diverse properties. researchgate.net
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C44H78O3 |
| Molecular Weight | 655.1 g/mol |
| Melting Point | 69 °C |
| CAS Number | 15455-87-5 |
| Physical Form | Liquid crystal |
| Source: biosynth.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H78O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32-46-42(45)47-37-28-30-43(5)36(33-37)24-25-38-40-27-26-39(35(4)23-21-22-34(2)3)44(40,6)31-29-41(38)43/h24,34-35,37-41H,7-23,25-33H2,1-6H3/t35-,37+,38+,39-,40+,41+,43+,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKXFAZCNWKZAW-BFGJSWSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H78O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of Cholesteryl Hexadecyl Carbonate Systems
Vibrational Spectroscopy for Molecular Structure Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the specific chemical bonds and functional groups within cholesteryl hexadecyl carbonate. These methods are particularly sensitive to the vibrations of the carbonate moiety and the conformation of the alkyl chains.
Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and O-C-O Stretching Analysis
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The most prominent feature in the FT-IR spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbonate group. This band is typically observed in the region of 1750-1800 cm⁻¹. For similar compounds like cholesteryl methyl carbonate, this peak is well-defined. nist.gov The exact position of this peak can be influenced by the physical state of the sample and the polarity of the surrounding environment.
Another key vibrational mode is the asymmetric stretching of the O-C-O linkage, which gives rise to strong absorption bands typically found in the 1250-1300 cm⁻¹ region. Additionally, the C-O single bond stretching vibrations contribute to the spectrum, often appearing as multiple bands in the 1000-1100 cm⁻¹ range. The spectrum is further characterized by the C-H stretching vibrations of the cholesterol ring and the hexadecyl chain, which are observed between 2850 and 3000 cm⁻¹. researchgate.net
Table 1: Predicted FT-IR Peak Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Cholesteryl and Hexadecyl Chains |
| C=O Stretch (Carbonate) | 1750 - 1800 | Carbonate |
| O-C-O Asymmetric Stretch | 1250 - 1300 | Carbonate |
| C-O Stretch | 1000 - 1100 | Carbonate |
Raman Spectroscopy for Conformational Insight
The C=O stretching vibration of the carbonate group is also Raman active, though generally weaker than in the FT-IR spectrum. Studies on similar molecules like cholesteryl oleyl carbonate have utilized Raman spectroscopy to investigate their vibrational properties. nih.gov Furthermore, the C-H stretching region (2800-3100 cm⁻¹) in the Raman spectrum provides detailed information about the packing and ordering of the alkyl chains. nih.gov The analysis of these spectral regions allows for a comprehensive understanding of the conformational state of this compound in various phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed chemical structure of this compound by probing the magnetic environments of individual protons and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Resonance Assignment
¹H NMR spectroscopy provides precise information about the chemical environment of the protons in the molecule. The spectrum of this compound is complex, with numerous overlapping signals, particularly in the aliphatic region (0.6-2.5 ppm) corresponding to the protons of the cholesterol ring and the hexadecyl chain.
Key diagnostic signals include:
The proton at the C3 position of the cholesterol ring, which is adjacent to the carbonate oxygen, is expected to resonate downfield, typically in the range of 4.5-4.7 ppm. nih.gov
The olefinic proton at C6 of the cholesterol ring typically appears as a multiplet around 5.4 ppm.
The protons of the methylene (B1212753) group (-O-CH₂-) of the hexadecyl chain attached to the carbonate oxygen are also shifted downfield, expected to appear around 4.1-4.2 ppm.
The terminal methyl group (-CH₃) of the hexadecyl chain will give a signal at approximately 0.9 ppm. The various methyl groups of the cholesterol moiety (C18, C19, C21, C26, and C27) give rise to distinct singlets and doublets in the upfield region of the spectrum. rsc.org
Table 2: Predicted ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| C3-H (Cholesteryl) | 4.5 - 4.7 | Multiplet |
| C6-H (Cholesteryl) | ~ 5.4 | Multiplet |
| -O-CH₂- (Hexadecyl) | 4.1 - 4.2 | Triplet |
| -CH₂- (Hexadecyl Chain) | 1.2 - 1.7 | Multiplet |
| -CH₃ (Hexadecyl) | ~ 0.9 | Triplet |
| Cholesteryl Methyl Protons | 0.6 - 1.1 | Singlets, Doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbonyl and Alkyl Chain Resonances
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each carbon atom gives a distinct signal, allowing for a comprehensive structural analysis.
Significant resonances include:
The carbonyl carbon of the carbonate group is highly deshielded and appears in the range of 153-155 ppm.
The olefinic carbons of the cholesterol ring, C5 and C6, are observed at approximately 139 ppm and 123 ppm, respectively.
The C3 carbon of the cholesterol ring, bonded to the carbonate oxygen, is found around 78-80 ppm.
The carbon of the methylene group (-O-CH₂-) of the hexadecyl chain attached to the carbonate oxygen resonates at about 68-70 ppm.
The numerous carbons of the cholesterol ring and the hexadecyl chain populate the upfield region of the spectrum (10-60 ppm). chemicalbook.comchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carbonate) | 153 - 155 |
| C5 (Cholesteryl) | ~ 139 |
| C6 (Cholesteryl) | ~ 123 |
| C3 (Cholesteryl) | 78 - 80 |
| -O-CH₂- (Hexadecyl) | 68 - 70 |
| Cholesteryl Carbons | 10 - 60 |
| Hexadecyl Carbons | 14 - 32 |
Solid-State NMR for Condensed Phase Structures
Solid-state NMR (ssNMR) is particularly valuable for studying the structure and dynamics of this compound in its ordered, condensed phases, such as liquid crystalline or crystalline states. nih.gov By using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution spectra of solid samples can be obtained.
¹³C ssNMR can reveal information about the polymorphism and packing of the molecules in the solid state. nih.gov The chemical shifts of the carbon atoms can be sensitive to the local conformation and intermolecular interactions. For instance, the carbonyl carbon resonance can provide insights into the hydrogen bonding and packing arrangements of the carbonate groups. Furthermore, ssNMR techniques can be used to measure dipolar couplings, which are related to the orientation and dynamics of specific molecular segments, providing a detailed picture of the molecular order in the condensed phases.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable tool for confirming the molecular identity and elucidating the structure of this compound. The theoretical molecular weight of this compound is approximately 655.1 g/mol . nih.gov Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for the analysis of such large, non-volatile molecules.
The fragmentation of cholesteryl esters under mass spectrometry conditions typically follows predictable pathways, which are crucial for structural confirmation. While challenges exist due to the hydrophobicity and poor ionization of neutral lipids, methods using lithiated adducts can significantly enhance ionization and produce class-specific fragmentation patterns. nih.govnih.gov For this compound, collision-induced dissociation (CID) of the molecular ion is expected to yield characteristic fragments. A primary fragmentation pathway involves the cleavage of the carbonate ester bond. This process would result in the formation of a stable cholestadiene cation at a mass-to-charge ratio (m/z) of 369.3, a hallmark fragment for many cholesteryl esters. nih.gov Another significant fragment would correspond to the hexadecyl carbonate portion of the molecule. The use of tandem mass spectrometry (MS/MS) allows for the isolation and further fragmentation of these primary ions, providing a detailed structural fingerprint of the molecule. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation of this compound
| Fragment Name | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | ~656.1 | Protonated molecular ion |
| [M+Li]⁺ | ~662.1 | Lithiated molecular ion adduct |
| Cholestadiene Cation | 369.3 | Resulting from the loss of the hexadecyl carbonate group |
| [Hexadecanol + CO₂] Fragment | Varies | Ion related to the C16 alkyl carbonate chain |
X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Phase Characterization
X-ray diffraction is a powerful, non-destructive technique used to probe the atomic and molecular arrangement in materials, making it ideal for studying the solid-state and liquid crystalline phases of this compound.
Wide-angle X-ray diffraction (WAXD) provides information on the short-range order and intermolecular distances, typically on the scale of angstroms. In the context of this compound, WAXD patterns can distinguish between crystalline and liquid crystalline states. A highly crystalline sample would exhibit sharp, well-defined diffraction peaks, indicating a regular, repeating arrangement of the molecules in a three-dimensional lattice. nih.govnih.gov Conversely, a liquid crystalline or amorphous phase would produce broader, more diffuse diffraction halos. researchgate.net For a molecule like this compound, which combines a rigid sterol core with a flexible alkyl chain, the WAXD pattern may show a combination of sharp peaks (from the packing of the cholesterol moieties) and a diffuse halo (from the disordered alkyl chains), particularly in its mesophases.
Small-angle X-ray scattering (SAXS) is used to investigate larger structural features, ranging from 1 to 100 nanometers. wikipedia.org This makes it perfectly suited for characterizing the supramolecular structures formed by this compound, such as micelles, vesicles (liposomes), or the periodic structures of liquid crystalline phases. wikipedia.orgnih.gov When this compound is dispersed in a solvent, it can self-assemble into various ordered structures. SAXS analysis of these dispersions can reveal:
Lamellar Spacing: In layered structures, such as those found in smectic liquid crystals or multilamellar vesicles, SAXS patterns show a series of sharp peaks at positions corresponding to the repeating distance (d-spacing) of the layers.
Particle Size and Shape: For particulate systems like micelles or unilamellar vesicles, the scattering curve can be modeled to determine their average size, shape (e.g., spherical, cylindrical, discoidal), and polydispersity. nih.govresearchgate.net
Electron Density Profile: The technique can provide information about the internal structure of an assembly, such as the thickness of a lipid bilayer. nih.gov
Table 2: Structural Information from SAXS Analysis of this compound Systems
| Parameter | Description |
|---|---|
| Scattering Vector (q) | Relates to the scattering angle and X-ray wavelength. |
| Form Factor P(q) | Describes the shape and size of individual scattering objects (e.g., vesicles). |
| Structure Factor S(q) | Describes the spatial arrangement and interactions between objects. |
| Lamellar d-spacing | The repeat distance of layers in a liquid crystalline phase. |
Microscopic Techniques for Morphological and Textural Analysis
Microscopy provides direct visual evidence of the morphology and texture of materials, complementing the structural data obtained from scattering techniques.
Polarizing optical microscopy (POM) is the primary method for identifying and characterizing the mesophases of liquid crystals. Because liquid crystals are birefringent (anisotropic), they can rotate the plane of polarized light, producing characteristic textures when viewed between crossed polarizers. Cholesteryl esters are well-known for forming cholesteric (or chiral nematic) liquid crystalline phases. Upon cooling from the isotropic liquid state, this compound would be expected to exhibit vibrant, identifiable textures under POM. These textures, such as the oily streaks or fingerprint patterns, are direct consequences of the helical supramolecular arrangement of the molecules. Further cooling may lead to the formation of smectic phases, which display their own unique textures, like focal conic or fan-like domains.
Electron microscopy offers much higher resolution than optical microscopy, enabling the visualization of nanoscale structures.
Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology of solid samples. For this compound, SEM could be used to study the crystal habit of its solid form or the surface features of a lyophilized powder. It provides information on particle shape, size distribution, and surface topography. researchgate.net
Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is an invaluable technique for visualizing the nanostructures formed by molecules in their native, solvated state. By flash-freezing a thin film of a this compound dispersion, the solvent is vitrified, preserving the delicate self-assembled structures like liposomes, micelles, or nanoparticles. researchgate.net Cryo-TEM images can reveal the size, lamellarity (number of layers in a vesicle), and morphology of these assemblies with remarkable detail.
Thermotropic and Lyotropic Phase Behavior of Cholesteryl Hexadecyl Carbonate and Analogous Systems
Mesomorphic Transitions and Phase Sequences
Cholesteryl esters, upon heating from a solid crystalline state, typically transition into one or more liquid crystalline mesophases before becoming an isotropic liquid. The specific sequence and stability of these phases are highly dependent on the molecular structure of the ester.
Many cholesteryl esters, including analogues of cholesteryl hexadecyl carbonate, form a cholesteric (N*) mesophase. This phase is characterized by a helical arrangement of molecules, which gives rise to unique optical properties, such as selective reflection of light. The stability of the cholesteric phase is influenced by a balance of intermolecular forces, particularly ring-ring versus chain-chain interactions. nih.gov Studies on cholesteryl ester analogues have shown that those forming a cholesteric phase from the melt exhibit greater anisotropic molecular motions of the steroid ring compared to those forming a smectic phase. nih.gov For instance, cholesteryl oleyl ether, an analogue, displays a transition from an isotropic liquid to a cholesteric phase at 29°C. nih.govfao.org
In addition to the cholesteric phase, many cholesteryl esters can form smectic mesophases, which possess a higher degree of order with molecules arranged in layers. The formation of a smectic phase is often favored by strong chain-chain interactions. nih.gov For example, cholesteryl oleyl carbonate is known to exhibit stable smectic phases. nih.govfao.org The type of smectic phase, such as Smectic A (where molecules are perpendicular to the layer planes) or Smectic C* (where they are tilted), can be influenced by the molecular structure.
The induction of smectic ordering can also be achieved in mixtures. For instance, mixing the nematic liquid crystal E7 with smectogenic cholesteryl oleyl carbonate has been shown to substantially increase the Smectic A to cholesteric (SA-N*) transition temperature by approximately 20 K at certain concentrations. researchgate.net This suggests that interactions between different types of liquid crystal molecules can stabilize the smectic phase. In some systems, a smectic phase has not been observed for any cholesteryl ester with a double bond more proximal than the delta 9 position in the fatty acyl chain. nih.gov
The transition from a liquid crystalline mesophase to an isotropic liquid is a key characteristic of thermotropic liquid crystals. This transition temperature is sensitive to the molecular structure of the cholesteryl ester. For example, cholesteryl oleyl ether transitions to an isotropic liquid from a cholesteric phase at a much lower temperature than its corresponding ester, cholesteryl oleate. nih.govfao.org In mixtures of cholesteryl oleyl carbonate and cholesteryl stearate, the cholesteric-to-isotropic transition temperature varies almost linearly with the concentration of cholesteryl stearate. researchgate.net
Table 1: Phase Transition Temperatures of Selected Cholesteryl Esters and Analogues
| Compound | Transition | Temperature (°C) |
| Cholesteryl Oleyl Ether | Isotropic to Cholesteric | 29 |
| Cholesteryl Stearate | Solid to Cholesteric | 79.8 - 81.7 |
| Cholesteryl Behenate | Solid to Cholesteric | 85 - 88.5 |
| Cholesteryl Oleyl Carbonate/E7 Mixture | SA to N* | ~35 - 37 |
Under specific conditions, highly chiral liquid crystals can exhibit one or more "blue phases" in a narrow temperature range between the cholesteric and isotropic phases. iosrjournals.org These phases are characterized by a cubic lattice of defects within the cholesteric structure. The formation of blue phases has been observed in mixtures of cholesteryl oleyl carbonate and the nematic liquid crystal E7. researchgate.net The width of the blue phase temperature range was found to be at its maximum (~3.5 K) at concentrations where the thermal stability of the Smectic A phase was also enhanced, suggesting a correlation between the induction of translational order and the formation of the blue phase. researchgate.net
Influence of Molecular Architecture on Mesophase Behavior
The specific chemical structure of a cholesteryl ester, particularly the nature of the alkyl chain, plays a pivotal role in determining its liquid crystalline properties.
The length of the fatty acyl chain in cholesteryl esters has a direct and systematic impact on both the transition temperatures and the stability of the resulting mesophases. nih.gov Generally, as the alkyl chain length increases, the transition temperatures for both the crystal-to-liquid crystal and liquid crystal-to-isotropic liquid transitions tend to vary in a predictable manner. nih.gov
For saturated aliphatic cholesteryl esters, a clear chain-length dependence of transition temperatures and enthalpies has been established through studies using polarizing microscopy and differential scanning calorimetry. nih.gov This dependence is also observed for the periodicity of the smectic phase, which can differ between saturated and unsaturated esters. nih.gov The stability of the liquid crystal phases is also affected by the position of double bonds within the acyl chain. nih.gov
Impact of Spacer Length on Molecular Interactions and Mesophase Ordering
In a series of S-shaped liquid crystal oligomers incorporating cholesterol moieties, the length of the inner spacer significantly affected the stability of the liquid crystalline phase. researchgate.net For these molecules, which also contained biphenylene (B1199973) and catechol units, varying the inner spacer length from four to nine carbon atoms led to distinct changes in mesophase behavior. Oligomers with shorter inner spacers (n=4 and 5) exhibited a monotropic chiral nematic (N) phase. As the spacer length increased to n=6, a monotropic chiral smectic C (SmC) phase appeared in addition to the N* phase. Further increasing the spacer length to n=7, 8, and 9 resulted in the formation of enantiotropic N* and SmC* phases. researchgate.net This demonstrates that longer spacers can promote the formation of more ordered smectic phases. The transition temperatures from the isotropic liquid to the chiral nematic phase (I-N*) were also found to be dependent on the parity (odd or even number of carbon atoms) of the inner spacer. researchgate.net
The general trend observed is that as the spacer length increases, there is a tendency to stabilize more ordered smectic phases. This can be attributed to the increased flexibility allowing the rigid cores to arrange into layers, a hallmark of smectic phases. Conversely, shorter spacers may restrict this type of organization, favoring the less ordered nematic phase. researchgate.net Furthermore, studies on other types of liquid crystals, such as those based on carbazole, have shown that shorter spacers lead to denser packing and stronger intermolecular interactions. nih.gov While not directly on this compound, this principle of spacer length influencing packing density and intermolecular forces is a fundamental concept in liquid crystal science.
Effect of Terminal Groups and Substituents
The nature of the terminal groups and any substituents on the this compound molecule can significantly influence its liquid crystalline properties. These modifications can alter the molecule's polarity, polarizability, size, and shape, thereby affecting intermolecular interactions and, consequently, the type and stability of the mesophases.
In a broad sense, the introduction of different terminal groups can have a profound impact on the mesomorphic behavior of liquid crystals. For instance, in azo-Schiff base and azo-ester liquid crystals, varying the terminal substituent has been shown to determine whether the material exhibits only a nematic phase or both smectic and nematic phases. researchgate.net The thermal range of the nematic phase in certain Schiff base-ester mesogens is also greatly affected by the type of terminal groups. tandfonline.com These findings, while not specific to this compound, illustrate the general principle that terminal groups are a key determinant of liquid crystal behavior.
The introduction of lateral substituents, such as a methyl group, can also have a significant effect. Often, the steric hindrance introduced by a lateral substituent can disrupt the molecular packing, leading to a decrease in the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid). researchgate.netmdpi.com For example, the introduction of a lateral methyl group in certain banana-shaped liquid crystals was found to decrease the isotropic temperature and, in some cases, completely remove the smectic mesophases. mdpi.com
The polarity and polarizability of the terminal groups and substituents are also crucial factors. Changes in these properties can alter the dipole-dipole interactions and van der Waals forces between molecules, which are fundamental to the formation and stability of liquid crystalline phases.
Calorimetric Analysis of Phase Transitions
Differential Scanning Calorimetry (DSC) for Enthalpy Changes and Transition Temperatures
Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to characterize the phase transitions of liquid crystalline materials like this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can determine the temperatures at which phase transitions occur and the enthalpy changes (ΔH) associated with these transitions. nih.govnih.gov
In a typical DSC experiment, the sample is heated and cooled at a controlled rate, and the difference in heat flow between the sample and a reference is recorded. nih.gov Endothermic peaks on a heating curve represent transitions that require energy input, such as the transition from a crystalline solid to a liquid crystal or from a liquid crystal to an isotropic liquid. Conversely, exothermic peaks on a cooling curve represent transitions that release energy.
For cholesteryl derivatives, DSC studies reveal important thermodynamic data. For instance, in a study of sodium cholesteryl carbonate (SCC), a related compound, the main endothermic peak corresponding to the transition to the isotropic liquid was observed at 142.8 °C with an associated enthalpy change of 4.55 kcal/mol. cambridge.org In another example, cholesteryl myristate (CM) showed a main transition at 71.5 °C with an enthalpy change of 10.01 kcal/mol. cambridge.org These values provide insight into the energetics of the phase transitions. The enthalpy of transition is related to the change in entropy (ΔS) at the transition temperature (T) by the equation ΔH = TΔS, assuming the system is at equilibrium. nih.gov
The table below presents thermotropic phase transition data for some cholesteryl derivatives, illustrating the kind of information obtained from DSC analysis.
| Compound | Transition Temperature (Tp) (°C) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
|---|---|---|---|
| Sodium Cholesteryl Carbonate (SCC) | 142.8 | 4.55 | 10.16 |
| Cholesteryl Oleyl Carbonate (COC) | 20, 36 | 0.13, 0.11 | - |
| Cholesteryl Myristate (CM) | 71.5, 78.2, 84.5 | 10.01, 0.20, 0.15 | - |
Data for SCC, COC, and CM are from heating scans at 5 °C/min. cambridge.org Note that for COC and CM, multiple transitions are observed.
DSC can also be used to study the effects of mixing different components. For example, in binary mixtures of wax esters and cholesteryl esters, DSC has shown that the phase transition temperatures of the individual components can be reduced, and the enthalpy values of the mixtures are often less than the sum of the individual lipids. nih.govnih.gov This indicates that the mixing process can alter the cooperativity of the phase transitions.
Optical Properties and Photoresponsive Liquid Crystalline Systems
Cholesteric Colors and Reflectance Bands
Cholesteric liquid crystals, including those based on this compound, exhibit unique optical properties, most notably the selective reflection of circularly polarized light. This phenomenon gives rise to vibrant iridescent colors when the material is illuminated with white light. google.com The color observed depends on the pitch of the helical structure of the cholesteric phase, which is the distance over which the molecular director rotates by 360 degrees. mdpi.com
The reflection of light by a cholesteric liquid crystal is a Bragg diffraction phenomenon. The wavelength of the reflected light is determined by the pitch (P) and the average refractive index (n) of the material, according to the equation λ = nP. The bandwidth of the reflected light, Δλ, is given by Δλ = PΔn, where Δn is the birefringence of the liquid crystal. optica.org
The pitch of a cholesteric liquid crystal, and therefore the color it reflects, is sensitive to various external stimuli, including temperature. This property has been utilized in applications such as thermochromic materials. google.com The color of a cholesteric liquid crystal can be tuned by changing its composition. For instance, mixtures of different cholesteryl esters can produce a range of colors from red to blue. google.com
The reflectance spectra of cholesteric liquid crystals can be further manipulated by creating multilayered structures. For example, a structure composed of alternating layers of a cholesteric liquid crystal and an anisotropic material can exhibit tunable reflectance bands. nih.gov As the thickness of the anisotropic layer is varied, the reflection band can shift, and new reflection bands can appear, allowing for the generation of a wide range of colors. nih.gov
Photo-Isomerization Effects on Helical Pitch Length and Color Shifts
The helical pitch length of a cholesteric liquid crystal, and consequently its reflected color, can be controlled by introducing photoresponsive molecules, such as azobenzene (B91143) derivatives, into the liquid crystal host. rsc.orgrsc.org These molecules can undergo a reversible isomerization process upon irradiation with light of specific wavelengths.
The most common type of photo-isomerization used in these systems is the trans-cis isomerization of azobenzene. The trans isomer is typically a rod-like molecule that aligns well with the liquid crystal director. Upon irradiation with UV light, it converts to the bent cis isomer. This change in molecular shape disrupts the ordering of the liquid crystal and can significantly alter the helical twisting power (HTP) of the chiral dopant. optica.org The HTP is a measure of the ability of a chiral molecule to induce a helical twist in a nematic liquid crystal, and it is inversely proportional to the pitch. mdpi.com
A change in the HTP of the photoresponsive dopant leads to a change in the helical pitch of the cholesteric liquid crystal, resulting in a shift of the reflection band and a change in the observed color. optica.org This process is often reversible; irradiation with visible light can convert the cis isomer back to the trans isomer, restoring the original pitch and color. rsc.org This photo-tunability allows for the creation of materials for applications such as optical data storage, smart windows, and rewritable color displays. mdpi.comrsc.org
For instance, doping a cholesteric liquid crystal with an azobenzene derivative can allow for rapid and reversible red-green-blue (RGB) color shifts upon exposure to UV and visible light. rsc.org Furthermore, intense light can induce a transition from a planar, reflecting state to a focal conic, scattering state, effectively erasing the reflected color. rsc.org The kinetics of these photo-induced changes in the helix pitch and the resulting spectral shifts can be studied to understand the underlying molecular transformations. spiedigitallibrary.org
Self Assembly and Supramolecular Architectures Involving Cholesteryl Carbonate Derivatives
Formation of Vesicular Structures and Lipid Assemblies
The amphiphilic nature of cholesteryl carbonate derivatives drives their assembly into vesicular structures and other lipid assemblies in aqueous environments. The bulky, hydrophobic cholesterol anchor and the variable carbonate-linked chains dictate the packing and curvature of the resulting membranes, leading to a range of morphologies.
Sterically Stabilized Vesicles from Cholesteryl Conjugates
Cholesteryl conjugates, particularly those modified with polymers like poly(ethylene glycol) (PEG), are instrumental in forming sterically stabilized vesicles. nih.govnih.gov Research into monomethoxypoly(ethylene glycol) cholesteryl carbonates (M-PEG-Chol) has demonstrated the synthesis of non-aggregated, stable, unilamellar vesicles. nih.govcapes.gov.br These vesicles are typically formed from a mixture of the M-PEG-Chol conjugate, a nonionic surfactant such as diglycerol (B53887) hexadecyl ether (C16G2), and cholesterol. nih.gov The PEG chains create a protective hydrophilic corona around the vesicle, providing an efficient steric barrier that prevents aggregation and fusion for extended periods, in some cases up to at least two weeks. nih.govnih.gov
The morphology and stability of these vesicles are highly dependent on the concentration and molecular weight of the PEG-cholesteryl conjugate. Optimal homogeneity in shape and size is achieved at specific molar ratios that correspond to a "brush" conformational state of the PEG chains on the vesicle surface. nih.govcapes.gov.br
Aggregate Formation in Polymeric Systems
The concentration of polymer-cholesteryl conjugates is a critical factor that dictates the type of aggregate formed. While low concentrations favor the formation of closed, stable vesicles, exceeding a certain saturation threshold of the lipid membrane leads to a transition in morphology. nih.govcapes.gov.br
Studies using M-PEG-Chol derivatives show that as the molar percentage of the conjugate increases, open disk-shaped aggregates begin to appear in coexistence with the vesicles. nih.gov At even higher concentrations, the vesicles can be completely solubilized into smaller, disk-like structures. nih.govcapes.gov.br This transition highlights the dual role of these cholesteryl derivatives as both membrane components and solubilizing surfactants. nih.gov
Table 1: Effect of M-PEG-Chol Concentration on Aggregate Structure
| M-PEG-Chol Derivative | Molar Ratio (conjugate/lipids) | Observed Aggregate Structures |
|---|---|---|
| M-PEG1000-Chol | 10 mol% | Homogeneous, stable, unilamellar vesicles nih.govcapes.gov.br |
| M-PEG2000-Chol | 5 mol% | Homogeneous, stable, unilamellar vesicles nih.govcapes.gov.br |
| M-PEG1000-Chol | 20 mol% | Open disk-shaped aggregates and closed vesicles nih.govcapes.gov.br |
| M-PEG2000-Chol | 10 mol% | Open disk-shaped aggregates and closed vesicles nih.govcapes.gov.br |
Cholesterol-Mediated Vesicle Stability and Structure
Cholesterol itself is a crucial component for the stability and function of vesicular structures, including extracellular vesicles (EVs). nih.gov It acts as a structural organizer, stabilizing lipid membrane microdomains, often called rafts, which are essential for processes like vesicle docking and fusion. nih.gov The presence of cholesterol in membranes is required for the entire lifecycle of EVs, from their biogenesis and release to ensuring the stability of their membrane and facilitating their uptake by target cells. nih.gov
Cholesterol's influence extends to the mechanical properties and dynamics of vesicles. It can promote the formation of negatively curved structures that facilitate fusion and helps stabilize the machinery involved in these processes. nih.gov Depletion of cholesterol has been shown to impair vesicle trafficking and docking, highlighting its essential role in maintaining the structure and function of these lipid assemblies. nih.gov
Micellar Systems and Polymeric Micelles
Cholesterol and its derivatives are key components in the formation of various micellar systems due to their hydrophobicity. In aqueous solutions, amphiphilic molecules containing cholesterol self-assemble to shield their hydrophobic parts from water, forming structures like micelles and polymeric micelles. researchgate.netmdpi.com
Polymeric micelles, which are known for their stability, can be formed from conjugates of polymers like PEG and lipids, including cholesterol derivatives. researchgate.netnih.gov These systems typically feature a core-shell structure, with the hydrophobic cholesterol moieties forming the core and the hydrophilic polymer chains forming the outer corona. researchgate.net The critical micelle concentration (CMC) of these structures—the concentration at which micelles begin to form—is influenced by the balance between the hydrophobic cholesterol group and the hydrophilic polymer segment. researchgate.net
The incorporation of cholesterol derivatives, such as cholesteryl hemisuccinate (CHS), into detergent micelles can significantly alter their morphology and properties. nih.gov For instance, adding CHS to n-dodecyl-β-D-maltoside (DDM) micelles causes them to adopt an oblate ellipsoidal shape and can induce a bicelle-like architecture. nih.govnih.gov This change in geometry and composition is critical for stabilizing transmembrane proteins within the micellar environment. nih.gov Research has also been conducted on aqueous wormlike micelles formed from mixtures of polyoxyethylene cholesteryl ether and other nonionic surfactants. researchgate.net
Hydrogel and Organogel Formation Through Self-Assembly
The self-assembly of cholesteryl derivatives can extend beyond discrete vesicles and micelles to form extensive three-dimensional networks, resulting in hydrogels or organogels. nih.govresearchgate.net Cholesteryl derivatives can act as low-molecular-weight organogelators, where intermolecular forces such as hydrogen bonding and van der Waals interactions drive the assembly of molecules into fibrous networks that entrap solvent molecules. researchgate.net The polarity and molecular structure of the solvent play a crucial role in the gelation process. doi.orgrsc.org
β-Cyclodextrin/Cholesterol Inclusion Complexes in Hydrogel Formation
A sophisticated method for creating self-assembling hydrogels involves the use of host-guest inclusion complexes between β-cyclodextrin (β-CD) and cholesterol. nih.govresearchgate.net In these systems, polymers are functionalized with either β-CD (the host) or cholesterol (the guest). nih.gov
When mixed in an aqueous solution, the hydrophobic cholesterol moiety is encapsulated within the hydrophobic cavity of the β-CD molecule. nih.govbeilstein-journals.org This host-guest interaction acts as a physical cross-link, connecting the polymer chains and leading to the formation of a three-dimensional hydrogel network. nih.gov The resulting hydrogels often exhibit porous structures. nih.gov Studies have shown that elastic hydrogels form when β-CD-grafted polymers are mixed with cholesterol-grafted polymers. researchgate.net The formation of these inclusion complexes has been demonstrated through various analytical techniques, which show that the complex is more water-soluble than cholesterol alone and has an amorphous character. nih.gov
Molecularly Imprinted Polymers (MIPs) for Selective Recognition
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target, enabling selective rebinding.
Synthesis and Pore Architecture of Imprinted Polymers
The synthesis of molecularly imprinted polymers targeting cholesterol and its derivatives often involves the use of a template molecule to create specific recognition cavities within a porous polymer matrix. One innovative approach utilizes a cholesteryl carbonate derivative as a covalently bound template precursor. researchgate.netnih.gov
In a notable study, a novel chitin (B13524) derivative, cholesteryl chitin carbonate (Chitin-Chol), was synthesized and employed as a template for cholesterol imprinting. nih.gov The synthesis process involved the reaction of chitin with cholesteryl chloroformate. This Chitin-Chol precursor was then cross-linked using toluene-2,4-diisocyanate. The resulting cross-linked polymer formed a stable matrix around the cholesterol template. A key step in creating the recognition sites was the hydrolytic cleavage of the carbonate bond, which allowed for the efficient removal of the cholesterol template, leaving behind specific binding cavities. researchgate.netnih.gov Field emission scanning electron micrograph observations of the resulting molecularly imprinted polymer particles revealed a rough and porous surface, a characteristic feature that provides a high surface area for interaction with the target molecule. researchgate.net
Another example of a cholesteryl carbonate derivative used in MIP synthesis is Cholesteryl (4-vinyl) phenyl carbonate, which has been utilized in bulk polymerization methods to create cholesterol-imprinted polymers. tubitak.gov.tr The general principle involves the polymerization of functional monomers, such as N-methacryloyl-L-tyrosine methylester (MATyr) or 2-hydroxyethyl methacrylate (B99206) (HEMA), and a cross-linker in the presence of the cholesterol-based template. tubitak.gov.trnih.govnih.gov The interaction between the template and the functional monomers before polymerization is crucial for the formation of well-defined binding sites. After polymerization, the template is removed, typically by washing with a solvent like chloroform, to expose the imprinted cavities. nih.govnih.gov
The pore architecture of these polymers is a critical factor in their performance. The use of highly cross-linked polymers ensures the preservation of the three-dimensional shape of the recognition sites after the template is removed. tubitak.gov.tr Characterization techniques such as scanning electron microscopy (SEM) are used to visualize the surface morphology, often revealing a rough and porous structure which is advantageous for accessibility of the binding sites. researchgate.netnih.gov The specific surface area of the imprinted polymers is also significantly higher than that of non-imprinted polymers (NIPs), further contributing to their binding capacity. nih.gov
Table 1: Synthesis Parameters of Cholesterol-Imprinted Polymers
| Template/Precursor | Functional Monomer(s) | Cross-linker | Polymerization Method | Key Feature |
| Cholesteryl chitin carbonate | Chitin | Toluene-2,4-diisocyanate | Covalent Imprinting | Hydrolytic cleavage of carbonate bond creates binding sites. researchgate.netnih.gov |
| Cholesteryl (4-vinyl) phenyl carbonate | Not specified | Not specified | Bulk Polymerization | Use of a vinyl-functionalized cholesterol derivative. tubitak.gov.tr |
| Cholesterol | N-methacryloyl-L-tyrosine methylester (MATyr), HEMA | Not specified | Suspension Polymerization | Creation of hydrophobic and complementary cavities. tubitak.gov.trnih.gov |
Selectivity Mechanisms in Molecular Imprinting
The selectivity of molecularly imprinted polymers stems from the "memory" of the template molecule created during the polymerization process. The specific size, shape, and chemical functionality of the imprinted cavities allow them to selectively rebind the original template molecule over other structurally similar compounds.
The primary mechanism of selectivity is based on the principle of complementarity. The imprinted sites are tailored to the three-dimensional structure of the template. In the case of cholesterol-imprinted polymers, the rigid steroid ring system and the specific arrangement of functional groups are key features recognized by the polymer. For instance, the polymer's recognition can be so precise as to discriminate based on the inversion of the configuration of a single hydroxyl group. nih.gov
The interactions between the rebound molecule and the functional groups within the polymer cavity are crucial for selectivity. These interactions can include:
Hydrogen Bonding: Functional monomers like 2-hydroxyethyl methacrylate (HEMA) are chosen to maximize hydrogen bond formation with the hydroxyl group of cholesterol. researchgate.net
Hydrophobic Interactions: The nonpolar steroid backbone of cholesterol favors interaction with hydrophobic functional monomers. tubitak.gov.trnih.gov
π-π Interactions: Aromatic functional monomers can engage in π-π stacking with the template if it possesses aromatic moieties. tubitak.gov.tr
The selectivity of cholesterol-imprinted polymers is typically evaluated by comparing their binding affinity for cholesterol to that of structurally similar molecules, known as competitors. Common competitors include other steroids like stigmasterol (B192456) and estradiol (B170435). researchgate.nettubitak.gov.tr Studies have shown that cholesterol-imprinted polymers exhibit significantly higher binding capacities for cholesterol compared to these competitors. tubitak.gov.trnih.gov For example, chol-imprinted polymeric beads were found to be 21.38 times more selective for cholesterol than for estradiol and 10.08 times more selective than for stigmasterol. tubitak.gov.tr This demonstrates the successful creation of specific recognition sites.
The efficacy of the imprinting process is often quantified by comparing the binding capacity of the MIP to a non-imprinted polymer (NIP) synthesized under identical conditions but without the template molecule. The significantly higher binding of the target molecule to the MIP compared to the NIP is a clear indicator of successful molecular imprinting. researchgate.netresearchgate.net
Table 2: Competitive Selectivity of Cholesterol-Imprinted Polymers
| Target Molecule | Competitor Molecule | Selectivity Factor (MIP vs. Competitor) | Reference |
| Cholesterol | Estradiol | 21.38 | tubitak.gov.tr |
| Cholesterol | Stigmasterol | 10.08 | tubitak.gov.tr |
| Cholesterol | Progesterone | MIP binds less effectively | researchgate.net |
| Cholesterol | Hydrocortisone | MIP binds less effectively | researchgate.net |
Theoretical and Computational Investigations of Cholesteryl Carbonate Systems
Quantum Chemical Calculations for Electronic Structure and Vibrational Frequencies
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and vibrational modes of molecules. These calculations provide a basis for interpreting spectroscopic data and predicting molecular reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry, providing insights into a molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
While a specific HOMO-LUMO analysis for cholesteryl hexadecyl carbonate is not documented in publicly available research, studies on other organic carbonate esters have utilized DFT to calculate these frontier orbital energies. researchgate.net For example, theoretical calculations on various carbonate esters have been performed to understand their electrochemical stability. researchgate.net It is important to note, however, that the direct correlation between the HOMO-LUMO gap of a solvent molecule and the electrochemical stability window of an electrolyte is a subject of scientific discussion. lbl.gov A theoretical study of this compound would involve calculating the energies of its HOMO and LUMO to predict its chemical reactivity and electronic transition properties.
Table 1: Calculated Quantum Chemical Parameters for Related Organic Molecules (Illustrative)
| Parameter | Molecule A (Example) | Molecule B (Example) |
| EHOMO (eV) | -6.5 | -7.2 |
| ELUMO (eV) | -1.2 | -0.8 |
| Energy Gap (eV) | 5.3 | 6.4 |
| Dipole Moment (Debye) | 2.1 | 3.5 |
| Note: This table is illustrative and does not represent actual data for this compound. |
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the self-assembly behavior and intermolecular interactions of complex systems like those containing this compound.
While specific MD studies on this compound are not prevalent, research on the self-assembly of other cholesteryl esters at interfaces has highlighted the potential of such simulations. nih.gov Studies have shown that the molecular packing of cholesteryl esters can be related to established models, and it has been suggested that simulation studies could confirm the relationship between molecular structure and the homogeneity of thin films. nih.gov For this compound, MD simulations could be used to model the formation of liquid crystalline phases, predict the orientation of molecules in self-assembled structures, and quantify the strength of intermolecular interactions, such as van der Waals forces and steric repulsions. lbl.govescholarship.org
Rheological Modeling of Complex Fluid Systems
The rheological, or flow, properties of materials are critical for many applications. Cholesteryl esters and carbonates are known to form liquid crystal phases with unique rheological behaviors. While direct rheological modeling of this compound is not widely reported, studies on other cholesteric esters provide a framework for understanding its potential behavior.
For example, rheological studies of cholesteryl n-valerate, cholesteryl decanoate, and cholesteryl myristate have shown that these materials exhibit non-Newtonian flow behavior in their cholesteric phases. worldscientific.comconsensus.app Their viscosity and viscoelastic moduli (G' and G'') are dependent on temperature, shear rate, and time. worldscientific.com The power-law model has been successfully applied to describe the relationship between shear stress and shear rate for these cholesteric esters. worldscientific.comconsensus.app Such models could be adapted to predict the flow characteristics of this compound in its liquid crystalline state.
Table 2: Rheological Properties of Related Cholesteryl Esters
| Compound | Phase Transition | Rheological Behavior |
| Cholesteryl n-valerate | Cholesteric | Non-Newtonian, frequency-independent plateau for moduli. worldscientific.comconsensus.app |
| Cholesteryl decanoate | Cholesteric (Blue Phase) | Non-Newtonian, indication of blue phase in temperature sweeps. worldscientific.comconsensus.app |
| Cholesteryl myristate | Cholesteric | Non-Newtonian, higher transition crossover region in frequency sweep. worldscientific.comconsensus.app |
Predictive Models for Phase Behavior
The phase behavior of cholesteryl derivatives is complex, often involving multiple crystalline and liquid crystalline phases. Predictive models are valuable for understanding and forecasting these transitions as a function of temperature and composition.
An analytical model based on classical nucleation theory has been developed to explain the phase behavior of cholesteryl ester mixtures, such as those containing cholesteryl palmitate, which is structurally similar to this compound. nih.gov This model considers temperature, time, and lipid composition as key variables and was elucidated using differential scanning calorimetry. nih.gov It describes the formation of crystalline nuclei from a melted state and how factors like the presence of other lipids can influence this process. nih.gov Furthermore, studies on binary and ternary mixtures of cholesteryl esters have led to the determination of phase diagrams, showing how the transition temperatures and the stability of mesophases depend on the composition of the mixture. nih.gov These approaches could be extended to predict the phase transitions and mesophase stability of systems containing this compound.
Advanced Applications of Cholesteryl Hexadecyl Carbonate in Materials Science and Biomedical Research
Engineered Nanocarriers for Macromolecular Encapsulation
Cholesteryl hexadecyl carbonate, a cholesterol derivative, plays a significant role in the advancement of engineered nanocarriers for the encapsulation of macromolecules. Its unique physicochemical properties, particularly its structural resemblance to endogenous lipids, make it a valuable component in the design of sophisticated drug delivery systems.
Polymersomal Systems and Cellular Uptake Mechanisms
The incorporation of cholesteryl moieties into amphiphilic random copolymers has been shown to significantly enhance the cellular uptake of polymersomes. ulster.ac.uksigmaaldrich.comnih.gov In a study investigating the effects of varying cholesteryl content (from 0-39% by weight) in polymersomes, it was found that a 12% weight incorporation of a cholesteryl polymer resulted in a tenfold increase in the cellular uptake of a model drug, FITC-CM-dextran, in HeLa cells compared to the un-encapsulated drug. ulster.ac.uknih.govulster.ac.uk This enhanced uptake is attributed to the fact that cholesterol is a natural component of cell membranes, and its inclusion is thought to aid in cellular recognition and transport across the cell membrane. ulster.ac.uk The mechanism of entry for these cholesteryl-containing polymersomes was identified as endocytosis. nih.govulster.ac.uk
These polymersomal systems exhibited sizes ranging from 100 to 500 nm and a neutral zeta potential of approximately -0.82 mV ±0.2. ulster.ac.uknih.govulster.ac.uk The encapsulation efficiency for these systems was reported to be around 60%. ulster.ac.uknih.govulster.ac.uk The adaptability and ease of preparation of these cholesteryl-modified polymersomes position them as a promising alternative to traditional liposomal drug delivery systems. ulster.ac.uknih.gov
Table 1: Characteristics of Cholesteryl-Containing Polymersomes
| Property | Value | Source |
| Optimal Cholesteryl Polymer Content | 12% wt | nih.govulster.ac.uk |
| Size Range | 100 - 500 nm | ulster.ac.uknih.govulster.ac.uk |
| Zeta Potential | -0.82 mV ±0.2 | ulster.ac.uknih.govulster.ac.uk |
| Encapsulation Efficiency | ~60% | ulster.ac.uknih.govulster.ac.uk |
| Cellular Uptake Mechanism | Endocytosis | nih.govulster.ac.uk |
Lipid Nanoparticles for Nucleic Acid Complexation and Release
Lipid nanoparticles (LNPs) are at the forefront of clinical nucleic acid drug delivery. nih.gov These systems are designed to protect nucleic acid cargo from degradation in the bloodstream and facilitate their entry into cells. nih.gov The composition of LNPs is critical to their function, often including an ionizable lipid, a phospholipid, a sterol like cholesterol, and a PEGylated lipid. google.com The inclusion of cholesterol and its derivatives, such as this compound, is crucial for the stability and packing of the nanoparticle, which directly influences the release rates of the encapsulated drug and enhances cellular uptake. ulster.ac.ukgoogle.com
Tailoring Alginate Nanoparticles with Cholesteryl-Derived Templates
Alginate nanoparticles (ALG-NPs) are promising biopolymer-based carriers, often synthesized via ionic gelation. rsc.org The properties of these nanoparticles can be precisely controlled by using reverse micelles (RMs) as nanoreactors. researchgate.netnih.govrsc.org The charge of the surfactant used to form the RMs significantly influences the resulting nanoparticle's structure, size, and encapsulation capabilities. nih.govrsc.org
Studies have utilized anionic, cationic, and nonionic surfactants to create different interfacial environments for ALG-NP synthesis. nih.govrsc.org For example, anionic RMs made with sodium bis(2-ethylhexyl)sulfosuccinate (AOT) produce the smallest and most compact ALG-NPs. nih.govrsc.org While the direct use of cholesteryl-derived templates was not found, the principle of tailoring nanoparticle properties through the chemical environment of their formation is well-established. rsc.orgresearchgate.netnih.govrsc.org Given cholesterol's role in modulating membrane fluidity and stability, a cholesteryl-derived surfactant could offer unique advantages in controlling the properties of alginate nanoparticles for specific applications in food technology, nutraceuticals, and biotechnology. ulster.ac.ukresearchgate.netnih.govrsc.org
Liquid Crystalline Materials in Sensing and Information Storage
This compound is a type of liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal. biosynth.comrsc.org This characteristic makes it valuable in the development of advanced materials for various applications, including sensing and information storage.
Thermally Responsive Cholesteric Liquid Crystals
Cholesteric liquid crystals, including esters and carbonates of cholesterol, are known for their ability to change color in response to temperature changes. youtube.comgoogle.com This property arises from the helical structure of the liquid crystal molecules, which selectively reflects light of a specific wavelength. nih.gov As the temperature changes, the pitch of this helix is altered, resulting in a change in the reflected color. mdpi.com
Mixtures of different cholesteryl esters and carbonates can be formulated to exhibit a wide range of colors over various temperature ranges. google.com For instance, combining cholesteryl esters with a cholesteryl carbonate can create formulations that display colors from approximately 0°C to 50°C. google.com These thermally sensitive materials have applications in temperature mapping and as sensors. youtube.comgoogle.com The reflectivity of these cholesteric liquid crystals can be further manipulated by creating a spatial variation in the pitch of the helical structure. nih.gov
Photoresponsive Liquid Crystalline Films
While direct research on the photoresponsive properties of this compound is not extensively documented, its identity as a cholesteric liquid crystal provides a strong basis for its use in photoresponsive and thermochromic materials. biosynth.comchymist.com Cholesteric liquid crystals are known for their ability to selectively reflect light, a property that is highly sensitive to temperature and other external stimuli. chymist.compolysciences.com
This compound is classified as a reactive liquid crystal. biosynth.com This suggests its potential for incorporation into polymer matrices which can then be crosslinked. biosynth.com This process is fundamental to creating stable photonic crystals, which are materials with periodic nanoscale features designed to control and manipulate the propagation of light. biosynth.com The mechanism of photoresponsiveness in similar cholesteryl compounds, such as cholesteryl oleyl carbonate, involves changes in the helical pitch of the liquid crystal structure in response to radiant energy, leading to visible color changes. polysciences.comwikipedia.org These materials can be engineered to exhibit specific colors at different temperatures, a phenomenon known as thermochromism. polysciences.com
The table below outlines the properties of related cholesteryl compounds that are utilized in responsive films.
| Compound | Property | Application |
| Cholesteryl Oleyl Carbonate | Thermochromic Liquid Crystal | Hair color, make-up, cosmetics, liquid crystal displays (LCDs) wikipedia.org |
| Cholesteryl Nonanoate | Thermochromic Liquid Crystal | Used in mixtures for thermal mapping chymist.com |
| Cholesteryl Benzoate | Thermochromic Liquid Crystal | Component in thermochromic mixtures chymist.com |
| Cholesteryl p-nonylphenyl carbonate | Stabilization of Cholesteric Phase | Prevents crystallization in liquid crystal compositions google.com |
Given that this compound shares the core cholesteric structure, it is a strong candidate for developing advanced photoresponsive films, potentially offering unique thermal response ranges or stability due to its specific hexadecyl carbonate chain.
Lubricant Additives Based on Liquid Crystalline Cholesteryl Compounds
The application of cholesteryl compounds as lubricant additives is a promising area of tribological research. The inherent liquid crystalline nature of these molecules allows them to form ordered layers on friction surfaces, which can significantly reduce friction and wear. researchgate.net
Research has shown that cholesteric liquid crystals, including various cholesteryl esters, exhibit excellent tribological behaviors when added to base oils. nih.gov The ester groups in these molecules facilitate adsorption onto metal surfaces, creating a protective film that prevents direct contact between moving parts. researchgate.net The effectiveness of these additives is often most pronounced within their mesogenic phase temperature ranges, allowing for temperature-controllable lubrication. nih.gov
A study systematically investigating four synthesized cholesteryl liquid crystal compounds as lubricant additives found that their performance was inherently linked to their mesogenic phases. nih.gov The presence of long alkyl tails, such as the hexadecyl group in this compound, is beneficial for solubility in base oils and for effective adsorption onto friction pairs. nih.gov Furthermore, modifications to the tail, such as fluorination, have been shown to widen the mesogenic range and enhance lubrication performance, thermal stability, and oil film thickness. nih.govresearchgate.net
The following table summarizes findings from research on cholesteryl esters as lubricant additives.
| Additive Type | Key Finding | Impact on Lubrication |
| Cholesteric Liquid Crystals | Form ordered layers on friction surfaces. | Increased loading capacity, decreased coefficient of friction and wear. researchgate.net |
| Cholesteryl Esters | Ester groups adsorb onto metal surfaces. | Creates a protective film, reducing friction and wear. researchgate.net |
| LCs with Long Alkyl Tails | Improved solubility in base oil and adsorption. | Enhanced tribological performance. nih.gov |
| LCs with Perfluoroalkyl Tail | Widest mesogenic phase. | Enhanced lubrication, increased oil film thickness, and better thermal stability. nih.gov |
Biomimetic Systems and Membrane Mimetics
In biomedical research, molecules that can mimic components of natural cell membranes are invaluable. This compound, due to its cholesterol base and long lipid chain, is structurally suited for integration into biomimetic systems like liposomes and artificial membranes.
A close analog, cholesteryl hexadecyl ether, is extensively used as a non-metabolizable and non-exchangeable lipid marker in studies involving liposomes. revvity.com Radiolabeled versions of this ether are employed to track the fate of liposomes in biological systems, providing critical data on lipolysis and cellular uptake. revvity.comnih.gov These applications are foundational in lipid biophysics and cancer research, where liposomes are used as drug delivery vehicles. revvity.com
Cholesterol and its derivatives play a crucial role in modulating the physical properties of lipid bilayers. nih.gov They influence membrane fluidity, permeability, and mechanical strength. nih.govnih.gov For instance, cholesterol derivatives can induce ordering of alkyl chains in the membrane, which in turn affects the permeation of water and other small molecules across the membrane. nih.gov Studies on cholesterol sulphate, another derivative, show that it affects membrane organization and surface potential, which are critical for cell-cell interactions and signaling. nih.gov
The properties of this compound make it a candidate for similar roles in constructing and studying membrane mimetics, with its specific carbonate linkage and alkyl chain length potentially offering new ways to fine-tune membrane characteristics.
| Compound/System | Application/Finding | Research Area |
| Cholesteryl Hexadecyl Ether | Non-metabolizable lipid marker in liposomes. | Lipid biophysics, atherosclerosis, cancer research revvity.com |
| Cholesterol in IPA Membranes | Reduces water permittivity by increasing alkyl chain ordering and mechanical modulus. | Biomimetic membrane design nih.gov |
| Cholesterol Sulphate (CholS) | Increases membrane order and affects surface potential. | Membrane biophysics, cell-cell interaction studies nih.gov |
Design of Novel Functional Surfactants
A surfactant, or surface-active agent, is a compound that lowers the surface tension between two liquids or between a liquid and a solid. Surfactants typically have an amphiphilic structure, containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.
This compound fits this structural motif. The large, rigid cholesterol steroid nucleus and the long, flexible hexadecyl chain constitute a significant hydrophobic portion. The carbonate group, while less polar than the head groups of traditional surfactants (like sulfates or quaternary ammonium (B1175870) salts), provides a degree of polarity.
The behavior of other cholesterol derivatives in biological and biomimetic systems supports the classification of these molecules as surface-active agents. nih.gov For example, cholesterol sulphate is explicitly described as a surface-located molecule in biological membranes that plays a role at the lipid-water interface. nih.gov Molecular dynamics simulations have shown that cholesterol and its derivatives orient themselves within membranes to influence hydrophobic and hydrophilic interactions, a key characteristic of surfactant behavior. nih.gov While not designed to be a conventional detergent, the amphiphilic nature of this compound makes it a functional surfactant, particularly in non-aqueous systems or as a stabilizer in emulsions and dispersions where its liquid crystalline properties can impart additional stability and structure.
Q & A
Q. What are the established methods for purifying Cholesteryl hexadecyl carbonate, and how do lipid extraction techniques influence its isolation from biological matrices?
this compound, as a lipid derivative, can be isolated using standardized lipid extraction protocols. The Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) efficiently separates lipids from aqueous phases, producing a purified chloroform layer containing non-polar compounds like cholesteryl esters . Alternatively, the Folch method (chloroform:methanol:water, 8:4:3 v/v) minimizes lipid degradation and is suitable for tissues with high water content . For synthetic preparations, post-reaction purification may involve column chromatography or recrystallization, though specific synthesis protocols are not detailed in the provided evidence.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Spectroscopic methods : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure and ester bond formation.
- Chromatography : Reverse-phase HPLC or TLC with UV detection validates purity, particularly when separating degradation products or unreacted precursors.
- Ultrasonic velocity and density measurements : These assess acoustic parameters (e.g., adiabatic compressibility) to infer molecular packing and phase behavior .
- Spectrophotometry : Quantifies compound concentration in permeability studies (e.g., at 296 nm for sodium salicylate tracking in diffusion assays) .
Q. How can researchers determine the phase transition temperatures of this compound using differential scanning calorimetry (DSC)?
DSC analysis requires precise control of heating rates (typically 1–5°C/min), sample preparation (homogeneous thin films), and inert atmosphere to prevent oxidation. Transition temperatures (e.g., smectic-to-cholesteric phase) are identified from endothermic/exothermic peaks. Comparative studies with analogs like cholesteryl oleyl carbonate (COC) reveal chain-length-dependent thermal behavior .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vitro permeability studies involving this compound membranes?
- Temperature control : Phase transitions (e.g., cholesteric-to-isotropic) significantly affect permeability. Use thermostated diffusion cells to maintain temperature (±0.1°C) during assays .
- Membrane preparation : Homogenize this compound with stabilizers (e.g., surfactants) to ensure uniform thickness and avoid defects.
- Analytical validation : Employ spectrophotometric or radiolabeled tracers (e.g., [³H]-CHE) to quantify permeated compounds and validate membrane integrity .
Q. How should researchers address discrepancies in reported acoustic parameters (e.g., adiabatic compressibility) of this compound across studies?
Discrepancies may arise from sample purity (e.g., residual solvents), measurement techniques (ultrasonic vs. computational), or temperature calibration . To resolve:
- Replicate experimental conditions (e.g., 25°C vs. 37°C) .
- Cross-validate with complementary methods (e.g., X-ray diffraction for molecular packing) .
- Report detailed metadata (e.g., batch-specific purity, equipment specifications) to enhance reproducibility .
Q. What optimization strategies are recommended for incorporating radiolabeled this compound ([³H]-CHE) into lipid nanoparticles (LNPs)?
- Colloidal stability : Optimize lipid ratios (e.g., ionizable lipids:PEG-lipids) to prevent aggregation. Monitor particle size via dynamic light scattering .
- Radiolabel integrity : Verify [³H]-CHE stability using thin-layer chromatography (TLC) to detect degradation products .
- Biodistribution studies : Use animal models to track LNPs, ensuring radioactivity measurements account for metabolic byproducts .
Q. How does alkyl chain length variation between this compound and related derivatives impact their molecular packing in drug delivery systems?
Shorter chains (e.g., hexadecyl vs. oleyl in COC) reduce steric hindrance, enabling tighter molecular packing in lipid bilayers. This increases membrane rigidity and alters drug release kinetics. Comparative ultrasonic velocity data show hexadecyl derivatives exhibit higher adiabatic compressibility (0.9404 g/cm³ estimate) than oleyl analogs, suggesting distinct acoustic properties in delivery systems .
Q. What analytical approaches enable simultaneous quantification of this compound and its degradation products in stability studies?
- High-resolution LC-MS : Identifies degradation products (e.g., hydrolyzed cholesterol or hexadecanol) via exact mass matching.
- Accelerated stability testing : Expose samples to stress conditions (40°C/75% RH) and monitor degradation kinetics.
- Statistical modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
